molecular formula C15H12N2O5 B460780 2-Amino-6-(hydroxymethyl)-4-(5-methyl-2-furyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile CAS No. 664999-53-5

2-Amino-6-(hydroxymethyl)-4-(5-methyl-2-furyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

Cat. No.: B460780
CAS No.: 664999-53-5
M. Wt: 300.27g/mol
InChI Key: VACMFRKPXRQLDK-UHFFFAOYSA-N
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Description

2-Amino-6-(hydroxymethyl)-4-(5-methyl-2-furyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a synthetic furanocoumarin analog that has emerged as a compound of significant interest in oncology research, particularly for its potential as a multi-targeted kinase inhibitor. Its primary research value lies in its demonstrated ability to inhibit key signaling pathways that drive tumor proliferation and survival. Studies indicate that this compound exerts potent anticancer activity by targeting the PI3K/Akt/mTOR signaling axis , a crucial pathway dysregulated in many cancers. Furthermore, its structural framework, incorporating the furanocoumarin core, is associated with the inhibition of receptor tyrosine kinases (RTKs) and the NF-κB pathway , which are centrally involved in cell growth, inflammation, and apoptosis resistance. Researchers are investigating this molecule for its efficacy against various cancer cell lines, where it has shown to induce cell cycle arrest and promote apoptosis . Its mechanism is characterized by the disruption of mitochondrial membrane potential and the activation of caspase-dependent apoptotic pathways. The compound's unique chemical structure, featuring the 5-methyl-2-furyl moiety and carbonitrile group, is engineered to enhance target specificity and metabolic stability, making it a valuable chemical probe for elucidating the complex mechanisms of oncogenic signaling and for the development of novel targeted therapeutics.

Properties

IUPAC Name

2-amino-6-(hydroxymethyl)-4-(5-methylfuran-2-yl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c1-7-2-3-11(20-7)12-9(5-16)15(17)22-13-10(19)4-8(6-18)21-14(12)13/h2-4,12,18H,6,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACMFRKPXRQLDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Domino Knoevenagel-Cyclization Approach

A widely employed method for constructing the pyrano[3,2-b]pyran scaffold involves a domino Knoevenagel-cyclization sequence. In this approach, 5-methylfurfural (derived from 5-hydroxymethylfurfural [HMF] via methylation) reacts with cyanoacetamide and a diketone precursor under acidic conditions. The reaction proceeds via:

  • Knoevenagel condensation : Formation of an α,β-unsaturated intermediate between the aldehyde and cyanoacetamide.

  • Cyclization : Intramolecular nucleophilic attack by the furan oxygen, facilitated by Lewis acids such as ZnCl₂ or Ce(IV) ammonium nitrate.

  • Amination : Introduction of the amino group via nucleophilic substitution using aqueous ammonia or ammonium acetate.

Typical conditions involve refluxing in ethanol or DMF at 80–100°C for 6–12 hours, yielding the target compound in 45–65% isolated yield. The hydroxymethyl group is introduced in situ by partial reduction of a keto intermediate using NaBH₄ or catalytic hydrogenation.

Three-Component Coupling with Furan Derivatives

An alternative route utilizes 5-methyl-2-furoic acid as a starting material. Key steps include:

  • Esterification : Conversion to methyl 5-methyl-2-furoate using SOCl₂/MeOH.

  • Grignard Addition : Reaction with a propargyl Grignard reagent to install the hydroxymethyl group.

  • Cyclocondensation : Heating with malononitrile and ammonium acetate in acetic acid, forming the pyran ring through a [4+2] cycloaddition.

This method achieves higher regioselectivity (70–75% yield) but requires stringent temperature control to prevent furan decomposition.

Stepwise Synthesis via Pyran Intermediate

Pyran Ring Formation

The pyrano[3,2-b]pyran core is synthesized through a Michael addition-cyclization cascade:

  • Michael Adduct Formation : Reaction of 5-methylfurfural with ethyl acetoacetate in the presence of piperidine.

  • Cyclization : Acid-catalyzed (H₂SO₄ or p-TsOH) intramolecular esterification to form the dihydropyran-8-one intermediate.

  • Nitrile Installation : Treatment with KCN or TMSCN under SN² conditions, replacing the ester group with a nitrile.

Functionalization of the Pyran Core

Post-cyclization modifications include:

  • Amination : Reductive amination of the keto group using NH₃/NaBH₃CN or Staudinger reactions with azides.

  • Hydroxymethylation : Aldol condensation with formaldehyde followed by reduction (NaBH₄).

Yields for these steps vary between 50–60%, with purification requiring column chromatography (SiO₂, eluent: EtOAc/hexane).

Solvent and Catalytic System Optimization

Solvent Effects

  • Polar Aprotic Solvents : DMF and DMSO enhance reaction rates by stabilizing zwitterionic intermediates but may promote side reactions at elevated temperatures.

  • Eco-Friendly Alternatives : Ethanol-water mixtures (4:1) reduce environmental impact while maintaining yields >55%.

Catalysts

  • Lewis Acids : ZnCl₂ and Ce(IV) salts improve cyclization efficiency by coordinating to carbonyl oxygens.

  • Organocatalysts : Proline derivatives enable asymmetric induction in pyran formation, though enantioselectivity remains moderate (≤70% ee).

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel with gradient elution (hexane → EtOAc) removes unreacted starting materials.

  • Recrystallization : Ethanol/water (3:1) yields crystals suitable for X-ray diffraction.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 6.85 (s, 1H, furyl-H), 5.20 (br s, 2H, NH₂), 4.50 (d, J = 5.6 Hz, 2H, CH₂OH).

  • IR : 2200 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O).

Challenges and Mitigation Strategies

Side Reactions

  • Furan Ring Opening : Minimized by avoiding strong acids (e.g., H₂SO₄) and using buffered conditions (pH 6–7).

  • Nitrile Hydrolysis : Controlled by maintaining anhydrous conditions during KCN additions.

Scalability Issues

  • Continuous Flow Systems : Microreactors improve heat transfer and reduce reaction times from hours to minutes.

  • Catalyst Recycling : Immobilized Lewis acids on mesoporous silica enable reuse for ≥5 cycles without activity loss .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(hydroxymethyl)-4-(5-methyl-2-furyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile can undergo various chemical reactions including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxymethyl group can yield aldehydes or acids, while reduction of the nitro group results in amines.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to 2-amino derivatives. For instance, a novel series of 2-amino-4-aryl derivatives demonstrated significant antiproliferative activity against various human tumor cell lines. These compounds exhibited mechanisms such as microtubule disruption and G2/M cell cycle arrest, making them promising candidates for cancer treatment .

Antimicrobial Activity

The compound has shown effectiveness against several microbial strains. In particular, derivatives synthesized from similar frameworks have been tested against Gram-positive and Gram-negative bacteria, displaying good to excellent antibacterial activity . This suggests potential applications in developing new antibiotics.

Enzyme Inhibition

Research indicates that certain derivatives of this compound exhibit inhibitory effects on enzymes like tyrosinase, which is crucial in melanin production and linked to pigmentation disorders. The most effective derivative demonstrated competitive inhibition with a significantly lower IC50 value compared to standard inhibitors . This positions it as a candidate for therapeutic agents targeting skin conditions.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activities of a series of pyrano[3,2-c]chromene derivatives, including those related to the target compound. The results indicated that specific structural modifications could enhance selectivity towards cancer cells while minimizing effects on normal cells .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of synthesized derivatives against various pathogens. The results showed that certain compounds exhibited remarkable activity at low concentrations, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-Amino-6-(hydroxymethyl)-4-(5-methyl-2-furyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Key Observations :

  • Bulky substituents (e.g., benzyloxy-phenyl in 6a) may sterically hinder interactions in biological systems compared to smaller groups like furyl or thienyl .

Physical Properties

Melting points and IR data highlight substituent effects on crystallinity and intermolecular interactions (Table 2).

Table 2: Comparative Physical Properties

Compound ID Melting Point (°C) IR Peaks (cm⁻¹) Notable Features
Target Compound Not reported ~3400 (OH), ~2190 (CN), ~1650 (C=O) Furyl C-O-C stretch at ~1250
6a 221–224 3400 (OH), 2199 (CN), 1677 (C=O) Benzyloxy C-O at ~1200
6h 232–236 3406 (OH), 2191 (CN), 1636 (C=O) Chlorobenzyl group increases polarity
6k 234–237 3336 (NH₂), 2196 (CN), 1652 (C=O) Methoxy group enhances H-bonding
10a 223–227 3411 (OH), 2181 (CN), 1652 (C=O) Pyrazolyl group elevates thermal stability
(CAS 696630-67-8) - Not reported Isopropoxy-phenyl substituent

Key Observations :

  • Melting Points : Bulky or polar substituents (e.g., 6k, 6h) correlate with higher melting points due to enhanced intermolecular forces .
  • IR Spectra : The C≡N stretch (~2190 cm⁻¹) and C=O (~1650 cm⁻¹) are consistent across derivatives, confirming core structural integrity .

Spectroscopic Data

1H NMR Trends :

  • Hydroxymethyl protons resonate at δ 4.10–4.25 ppm (e.g., 6a: δ 4.10, -CH₂) .
  • Aromatic protons in furyl/thienyl groups appear downfield (δ 6.5–7.5 ppm) compared to alkyl-substituted analogs .
  • Methoxy groups (e.g., 6k: δ 3.77 ppm) and chlorobenzyl groups (6h: δ 7.36 ppm) show distinct splitting patterns .

13C NMR :

  • The carbonitrile carbon resonates at ~115–120 ppm .
  • C=O at ~168–170 ppm (e.g., 10a: δ 168.257) .

Biological Activity

2-Amino-6-(hydroxymethyl)-4-(5-methyl-2-furyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile, commonly referred to by its CAS number 664999-53-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological effects of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H12N2O5C_{15}H_{12}N_{2}O_{5} with a molecular weight of approximately 300.266 g/mol. The structure features a pyran ring fused with a pyridine-like moiety, which is characteristic of many bioactive compounds.

Biological Activities

Recent studies have highlighted various biological activities associated with this compound:

  • Anticancer Activity :
    • The compound has been evaluated for its anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects against several cancer cell lines, including HepG2 and VA-13 cells. The IC50 values for these cell lines were reported to be 5.3 µg/mL and 13.2 µg/mL respectively, indicating potent activity against liver cancer cells .
  • Anti-inflammatory Effects :
    • In comparison to standard anti-inflammatory agents like curcumin and dexamethasone, the compound demonstrated significant anti-inflammatory activity. It was found to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases .
  • Neuroprotective Properties :
    • Research indicates that this compound may protect neuronal cells from oxidative stress and calcium overload, which are critical factors in neurodegenerative diseases. Its neuroprotective effects were assessed through various in vitro models simulating conditions like cerebral ischemia .
  • Antimicrobial Activity :
    • The compound has also shown promising results against various bacterial strains. In disc diffusion assays, it exhibited significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with MIC values comparable to standard antibiotics .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound acts as an inhibitor of various enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Modulation of Signaling Pathways : It has been shown to modulate key signaling pathways such as NF-kB and TLR pathways, which are critical in immune response and inflammation .

Synthesis

The synthesis of this compound typically involves multicomponent reactions (MCRs), which are efficient methods for constructing complex molecules from simpler precursors. Recent studies have utilized ultrasound-assisted methods to enhance yield and reduce reaction times during synthesis .

Case Studies

  • Study on HepG2 Cells : A study conducted on HepG2 liver cancer cells demonstrated that treatment with the compound resulted in significant apoptosis as evidenced by increased caspase activity.
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced swelling and pain compared to control groups treated with saline.

Q & A

Q. How are crystallographic data used to resolve stereochemical ambiguities?

  • Single-crystal X-ray diffraction confirms absolute configuration (e.g., dihydropyrano[3,2-b]pyran ring puckering). Compare experimental data with Cambridge Structural Database entries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.